![molecular formula C18H10O2 B028410 Benzo[c]phenanthrene-1,4-dione CAS No. 109699-80-1](/img/structure/B28410.png)

Benzo[c]phenanthrene-1,4-dione

説明

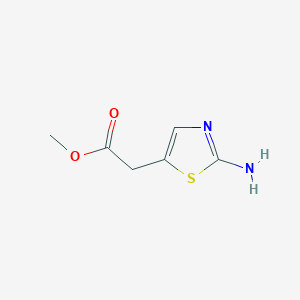

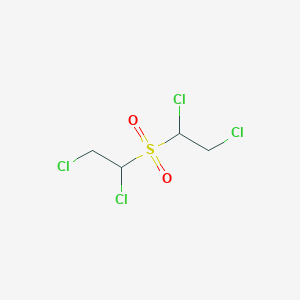

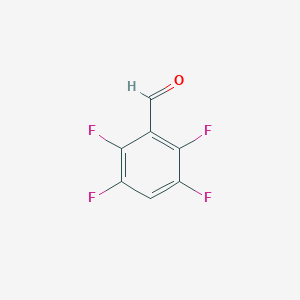

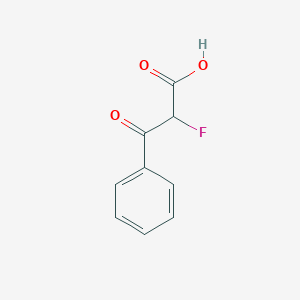

Benzo[c]phenanthrene-1,4-dione is a chemical compound with the formula C₁₈H₁₀O₂ . It is a subclass of chemical compounds and has a mass of 258.2715 dalton . It is also known as Benzo[c]phenanthrene .

Molecular Structure Analysis

The molecular structure of Benzo[c]phenanthrene-1,4-dione contains a total of 33 bonds; 23 non-H bonds, 19 multiple bonds, 3 double bonds, 16 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, and 2 ketones (aromatic) .Physical And Chemical Properties Analysis

Benzo[c]phenanthrene is a white solid that is soluble in nonpolar organic solvents . It has a molecular weight of 228.2879 . The compound is a nonplanar molecule consisting of the fusion of four fused benzene rings .科学的研究の応用

Mutagenic Properties : Benzo[c]phenanthrene's dihydrodiols and bay-region diol-epoxides are highly mutagenic in bacterial and mammalian cells. This suggests their potential as bioactivated metabolites (Wood et al., 1980). Additionally, bay-region diol-epoxides of benzo[c]phenanthrene show exceptional tumor-initiating activity on mouse skin (Levin et al., 1980).

Organic Chemistry Applications : Novel benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes, related to benzo[c]phenanthrene-1,4-dione, have high electron affinity and strong π-stacking, making them promising candidates for strong acceptors (Zhou et al., 2022). This indicates potential use in organic electronic devices.

Synthetic Chemistry : There's an efficient green process for synthesizing 11H-benzo[a]benzo[6,7]chromeno[2,3-c]phenazine-11,16(17H)-diones, related to benzo[c]phenanthrene-1,4-dione, which avoids hazardous catalysts and offers high yields (Mohebat et al., 2016).

Material Science : Studies show that alkyl-substituted and alkoxy-substituted benzils can be oxidatively coupled to form tetraalkoxyphenanthrene-9,10-diones, potentially useful as ligands in discotic metallomesogens and polymeric mesogens (Mohr et al., 1994). This demonstrates their potential in material science applications.

Photophysical Properties : Benzo[c]phenanthrene derivatives, like benzofuran-phenanthrene and benzofuran-pyrene hybrids, enhance the photophysical properties of pyrene chromophores (Rao & Vijjapu, 2014).

Green Chemistry : There's a focus on green chemistry approaches, like using ultrasound-promoted synthesis and caffeine as a green catalyst, for the synthesis of benzo[a]pyrano[2,3-c]phenazines (Zarabi & Naeimi, 2019); (Abadi et al., 2016).

Biological Activation and Carcinogenic Effects : Studies indicate that Benzo[c]phenanthrene is activated to DNA-binding diol epoxides in human cells, but only limited activation occurs in mouse skin (Einolf et al., 1996).

Safety and Hazards

特性

IUPAC Name |

benzo[g]phenanthrene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O2/c19-15-9-10-16(20)18-14(15)8-7-12-6-5-11-3-1-2-4-13(11)17(12)18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPQILIJRKPTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571370 | |

| Record name | Benzo[c]phenanthrene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c]phenanthrene-1,4-dione | |

CAS RN |

109699-80-1 | |

| Record name | Benzo[c]phenanthrene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

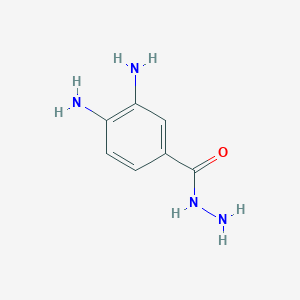

![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)